molecular formula C23H20ClN3O4 B2436074 methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758703-60-5

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2436074
CAS No.: 758703-60-5
M. Wt: 437.88
InChI Key: RMOWHZRDLOGYOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O4 and its molecular weight is 437.88. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4/c1-13-10-17-19(22(28)27(13)12-14-6-5-9-26-11-14)18(15-7-3-4-8-16(15)24)20(21(25)31-17)23(29)30-2/h3-11,18H,12,25H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOWHZRDLOGYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available research findings regarding the compound's biological activity, including its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound belongs to the pyrano[3,2-c]pyridine class, characterized by a fused pyridine and pyran ring system. Its structure includes:

  • Amino group : Contributing to its biological reactivity.
  • Chlorophenyl substituent : Potentially enhancing its interaction with biological targets.
  • Pyridinylmethyl group : Implicated in various biological activities.

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]pyridines exhibit significant anticancer properties. The compound under discussion has been evaluated for its efficacy against several cancer cell lines:

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • MDA-MB-468
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • A549 (lung cancer)
  • Mechanism of Action :
    • The compound has shown to induce cell cycle arrest and apoptosis in cancer cells.
    • It operates by inhibiting key signaling pathways involved in cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for tumor angiogenesis .
  • In Vitro Results :
    • In studies, the compound exhibited a GI50 value (concentration required to inhibit 50% of cell growth) ranging from 10 µM to 20 µM across various cell lines .
    • Flow cytometry analysis revealed an increase in the G0/G1 phase population and a decrease in S phase cells, indicating effective cell cycle modulation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been screened for antimicrobial activity:

  • Activity Against Bacteria :
    • Preliminary assays demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria.
    • The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics .
  • Mechanism of Action :
    • The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the biological activity of related compounds within the same chemical family:

  • Study on Pyrano[3,2-c]quinoline Analogues :
    • This study found that certain analogues exhibited potent anti-inflammatory and cytotoxic activities .
    • These findings suggest that modifications to the pyrano structure can significantly enhance biological activity.
  • Evaluation of Chromeno[3,2-c]Pyridines :
    • Another study reported that chromeno derivatives showed promising results against specific cancer types and highlighted their potential as therapeutic agents .

Summary of Biological Activities

Activity TypeTarget(s)Observed EffectsReference
AnticancerVarious cancer cell linesGI50: 10-20 µM; induced apoptosis
AntimicrobialGram-positive/negative bacteriaModerate antibacterial activity
Anti-inflammatoryInflammatory pathwaysReduced inflammation markers

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]pyridines exhibit significant anticancer properties. Methyl 2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate has been evaluated for its efficacy against several cancer cell lines:

Cell Line Type of Cancer GI50 Value (µM)
MDA-MB-231Triple-negative breast cancer10 - 20
MDA-MB-468Breast cancer10 - 20
MCF-7Breast cancer10 - 20
HCT-116Colon cancer10 - 20
A549Lung cancer10 - 20

Mechanism of Action : In vitro studies have shown that the compound induces cell cycle arrest, increasing the G0/G1 phase population while decreasing the S phase cells, indicating effective modulation of cell proliferation.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been screened for antimicrobial activity against various bacterial strains. The antimicrobial action may involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have highlighted the biological activity of related compounds within the same chemical family. Notable findings include:

  • Pyrano[3,2-c]quinoline Analogues : Demonstrated significant anticancer activity across various cell lines.
  • Chromeno[3,2-c]Pyridines Evaluation : Showed promising results in inhibiting tumor growth in preclinical models.

Summary of Biological Activities

The compound exhibits a dual action profile with both anticancer and antimicrobial properties. Its potential applications are particularly relevant in drug discovery and development for treating various cancers and bacterial infections.

Chemical Reactions Analysis

Oxidation/Reduction

  • Oxidation : The amino group can undergo oxidation to form nitro derivatives using reagents like potassium permanganate (KMnO₄). This reaction typically occurs under acidic conditions.

  • Reduction : Reduction of nitro groups to amines using sodium borohydride (NaBH₄) in ethanol, often requiring catalytic hydrogenation for full conversion.

Hydrolysis

  • Ester hydrolysis : The methyl ester group at position 3 undergoes saponification under basic conditions (e.g., NaOH in aqueous methanol) to form the corresponding carboxylic acid.

  • Acidic hydrolysis : Potential cleavage of the pyrano ring under strong acidic conditions (e.g., HCl), though this requires validation via experimental data.

Nucleophilic Substitution

The chlorophenyl substituent (3-chlorophenyl group) may participate in substitution reactions with nucleophiles (e.g., hydroxide ions) under alkaline conditions to form phenolic derivatives.

Comparative Analysis of Reaction Parameters

Reaction Type Reagents Conditions Yield References
Multicomponent synthesisPiperidine, malononitrileEthanol or DMSO, reflux70–90%
OxidationKMnO₄, HClAqueous acidic mediumN/A
Ester hydrolysisNaOH, H₂O/MeOHRoom temperature>80%
Pyrazole analog synthesisThiosemicarbazideSulfuric acid, dehydration57–75%

Reaction Mechanism Insights

The compound’s heterocyclic core (pyrano[3,2-c]pyridine) exhibits electronic interactions between the fused rings, influencing reactivity. For example:

  • The 5-oxo group acts as an electron-withdrawing group, enhancing nucleophilic attack at the pyran oxygen.

  • The amino group at position 2 can participate in tautomerism, affecting reaction pathways involving enolate formation.

Structural Stability and Functional Group Reactivity

The compound’s stability under various conditions is critical for reaction design:

  • Thermal stability : Likely moderate due to conjugated π-systems but requires experimental verification.

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and ethanol, facilitating reaction optimization.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound can be synthesized via multi-step heterocyclic condensation reactions. A widely used approach involves the Biginelli reaction, where aromatic aldehydes, β-keto esters, and thioureas are condensed under acidic conditions to form dihydropyrimidine intermediates. Subsequent cyclization with reagents like 3-amino-5-methylisoxazole yields the fused pyrano-pyridine core. For example, dichloromethane with sodium hydroxide has been employed as a solvent/base system to optimize reaction efficiency and purity .

Q. Which characterization techniques are critical for confirming its structural integrity?

Key methods include:

  • Melting Point Analysis : To assess purity (e.g., 178 °C as a reference point for related compounds) .
  • Spectral Analysis : NMR (¹H/¹³C) for stereochemical confirmation, IR for functional group identification, and mass spectrometry for molecular weight validation. X-ray crystallography (e.g., Acta Cryst. E67) can resolve complex stereochemistry in fused heterocycles .

Q. What safety precautions are essential when handling this compound?

Refer to Safety Data Sheets (SDS) for hazard-specific guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Store away from heat sources (P210) and in well-ventilated areas.
  • Follow emergency protocols for spills (P301-P390) and disposal (P501-P502) .

Q. How should stability studies be designed for this compound?

Conduct accelerated degradation studies under varying conditions (pH, temperature, light). Monitor decomposition via HPLC or TLC. For long-term storage, use inert atmospheres and temperatures below -20°C to prevent hydrolysis or oxidation .

Q. What initial biological screening assays are recommended?

Prioritize in vitro assays such as:

  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition).
  • Cytotoxicity : MTT or resazurin assays on cell lines. Include positive/negative controls and triplicate replicates to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Solvent Optimization : Replace dichloromethane with greener solvents (e.g., ethanol/water mixtures) to improve sustainability.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to enhance reaction rates.
  • Workup Strategies : Gradient pH adjustments during extraction can isolate intermediates with higher purity (>99%) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Meta-Analysis : Cross-validate results using independent assays (e.g., SPR vs. fluorescence polarization).
  • Statistical Modeling : Apply ANOVA or Bayesian inference to assess variability across studies.
  • Structural-Activity Relationships (SAR) : Modify substituents (e.g., chlorophenyl vs. methoxyphenyl) to isolate confounding factors .

Q. How to design a robust ecological risk assessment for this compound?

Follow the INCHEMBIOL framework:

  • Environmental Fate Studies : Measure logP, soil adsorption, and photolytic degradation.
  • Trophic-Level Analysis : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, zebrafish).
  • Risk Quotient (RQ) : Calculate RQ = (Predicted Environmental Concentration) / (LC50/EC50) .

Q. What advanced techniques elucidate its mechanism of action?

  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins.
  • Cryo-EM/X-Ray Crystallography : Resolve compound-protein complexes at atomic resolution.
  • Metabolomics : Track cellular pathway disruptions via LC-MS/MS .

Q. How to validate analytical methods for quantifying trace impurities?

  • Method Development : Optimize HPLC conditions (e.g., C18 columns, acetonitrile/water gradients).
  • Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (≤1 ppm), and inter-day precision (%RSD < 5%).
  • Cross-Validation : Compare results with GC-MS or NMR for accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.